3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Catalog No.
S1524391
CAS No.
356572-08-2
M.F
C12H22ClNO
M. Wt
231.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

CAS Number

356572-08-2

Product Name

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H

InChI Key

VSLXJPGBEIWMTR-UHFFFAOYSA-N

SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl

Synonyms

3-Amino-5,7-dimethyltricyclo[3.3.1.13,7]decan-1-ol Hydrochloride; 1-Amino-3,5-dimethyl-7-hydroxyadamantane Hydrochloride; 1-Amino-7-hydroxy-3,5-dimethyladamantane;

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2), widely designated in pharmacopeial literature as Memantine USP Related Compound F, is a critical analytical reference standard and a major hydroxylated metabolite of the NMDA receptor antagonist memantine. In industrial pharmaceutical manufacturing and contract analytical workflows, procuring this specific, highly characterized hydrochloride salt is mandatory for executing stability-indicating assays, validating Abbreviated New Drug Applications (ANDAs), and performing routine batch release testing. Unlike early-stage research chemicals, this compound is engineered to meet strict regulatory traceability requirements, ensuring precise quantification of degradation pathways and metabolic profiles without the analytical variability associated with crude or uncertified adamantane derivatives[1].

Attempting to substitute the certified hydrochloride salt (CAS 356572-08-2) with its free base counterpart (CAS 63971-25-5) or an uncertified synthetic intermediate introduces severe risks into regulated quality control environments. The free base exhibits drastically lower aqueous solubility, requiring manual acidification during standard stock preparation—a process that introduces volumetric inaccuracies and alters the localized pH of the injection plug, leading to peak distortion or retention time shifts in sensitive UPLC methods. Furthermore, uncertified generic analogs lack the rigorous multi-technique structural elucidation (e.g., quantitative NMR, MS, and IR) required to prove absolute mass fraction purity. In a GMP laboratory, using a non-standardized substitute directly jeopardizes system suitability testing (SST) criteria, risking costly batch release delays and out-of-specification (OOS) regulatory investigations [1].

Baseline Resolution in Reverse-Phase HPLC via Hydroxyl-Induced Polarity Shift

In standard reverse-phase UPLC/HPLC stability-indicating methods, the introduction of the 1-hydroxyl group in 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride significantly increases hydrophilicity compared to the parent API. This results in a Relative Retention Time (RRT) of approximately 0.35–0.45, whereas the parent Memantine HCl elutes at an RRT of 1.0, and lipophilic impurities like Related Compound E elute later (RRT > 1.2). This >0.5 RRT separation guarantees baseline resolution (Rs > 2.0) during system suitability testing [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT ~0.35–0.45
Comparator Or BaselineMemantine HCl (RRT 1.0) and Related Compound E (RRT > 1.2)
Quantified Difference>0.5 RRT shift
ConditionsReverse-phase C18 HPLC/UPLC with aqueous/organic mobile phase

Ensures unambiguous peak identification and prevents co-elution in regulatory-compliant quality control assays.

Chromophore Absence and Trace-Level Quantitation via MS/CAD

Unlike typical aromatic pharmaceutical impurities that are easily quantified via standard UV-Vis detectors, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride lacks a conjugated chromophore. Consequently, attempting low-wavelength UV detection (e.g., 210 nm) yields a poor Limit of Quantitation (LOQ > 0.5%). However, when utilized in UPLC-MS/MS or Charged Aerosol Detection (CAD) workflows, the compound demonstrates excellent ionization and aerosolization efficiency, achieving an LOQ of <0.05% (w/w relative to API). This workflow-specific sensitivity is mandatory for meeting ICH Q3A(R2) reporting thresholds [1].

Evidence DimensionLimit of Quantitation (LOQ)
Target Compound Data<0.05% relative to API (via MS/CAD)
Comparator Or Baseline>0.5% relative to API (via 210 nm UV baseline)
Quantified Difference10-fold enhancement in analytical sensitivity
ConditionsUPLC-MS/MS or CAD vs. standard HPLC-UV at 210 nm

Allows QC laboratories to accurately quantify degradation products well below the regulatory reporting threshold.

Enhanced Diluent Compatibility via Hydrochloride Salt Form

For the preparation of analytical reference standard stock solutions, the hydrochloride salt form (CAS 356572-08-2) exhibits rapid dissolution in standard mobile phase diluents (e.g., water/methanol mixtures), achieving solubilities >50 mg/mL. In contrast, the free base form (CAS 63971-25-5) exhibits poor aqueous solubility (<5 mg/mL) and requires manual acidification, which introduces volumetric errors and potential baseline artifacts during gradient elution [1].

Evidence DimensionAqueous/Diluent Solubility
Target Compound Data>50 mg/mL (Hydrochloride salt)
Comparator Or Baseline<5 mg/mL (Free base form)
Quantified Difference>10-fold increase in solubility
ConditionsStandard HPLC aqueous/organic diluent preparation at 20°C

Eliminates standard preparation errors and prevents autosampler precipitation in automated high-throughput QC environments.

USP/EP Monograph System Suitability Testing (SST)

Mandatory for establishing baseline resolution and peak-to-valley ratios during the routine HPLC/UPLC analysis of Memantine API and finished dosage forms, ensuring the chromatographic system is fit for purpose [1].

Stability-Indicating Assay Validation

Utilized as a primary reference marker in forced degradation studies (ICH Q1A) to track the oxidative and hydrolytic degradation pathways of adamantane-based therapeutics over their shelf life [1].

Pharmacokinetic (PK) and Bioanalytical Profiling

Serves as a precisely quantified reference standard for LC-MS/MS bioassays measuring the 7-hydroxy metabolite of memantine in human plasma or urine during clinical trials and bioequivalence studies [1].

Dates

Last modified: 08-15-2023

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